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molecular formula C8H6BrN3 B173778 3-bromo-5-phenyl-1H-1,2,4-triazole CAS No. 15777-59-0

3-bromo-5-phenyl-1H-1,2,4-triazole

Cat. No. B173778
M. Wt: 224.06 g/mol
InChI Key: SIQJGSXGBGMSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889677B2

Procedure details

115 mL bromine hydro acid was added to 9.5 g 5-phenyl-2H-(1,2,4)triazol-3-ylamine and 12.3 g sodiumnitrite at −5° C. The reaction was warmed to RT and refluxed for 20 min. Then the mixture was cooled and basicfied with sodiumdicarbonate and extracted with ethyl acetate. The organic layer was dried and evaporated to give 11 g of the desired product.
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
sodiumdicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]1([C:9]2[N:10]=[C:11](N)[NH:12][N:13]=2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.N([O-])=O.[Na+].C(OC([O-])=O)([O-])=O.[Na+].[Na+]>>[Br:1][C:11]1[NH:12][N:13]=[C:9]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[N:10]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
115 mL
Type
reactant
Smiles
BrBr
Name
Quantity
9.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=C(NN1)N
Name
Quantity
12.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
sodiumdicarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])OC(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=NN1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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